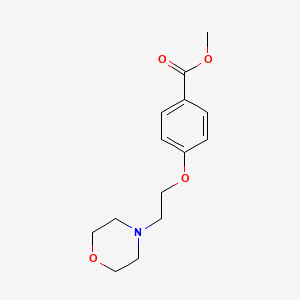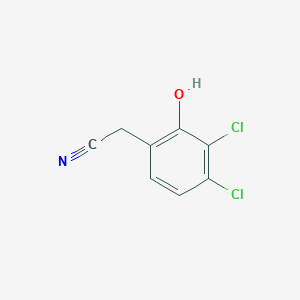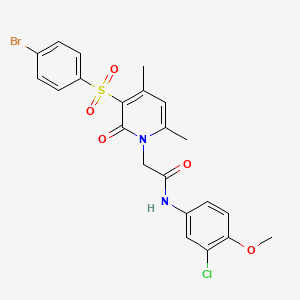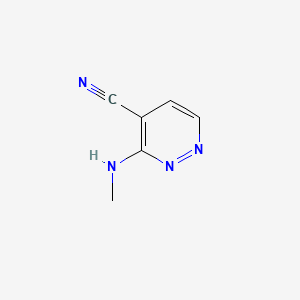
N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide is a compound of interest due to its structural composition and potential for various chemical reactions and properties. Research on similar compounds provides insights into their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Research on similar compounds, like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, shows that these compounds are synthesized through the process of benzoylation using specific benzoyl chlorides and characterized through techniques like gas chromatography mass spectrometry [GC-MS] (Prabukanthan et al., 2020).
Molecular Structure Analysis
Single crystal X-ray diffraction analysis is commonly used to confirm the 3D molecular structure of such compounds, revealing the stability of their crystal structure through various intermolecular interactions (Hema et al., 2020).
Chemical Reactions and Properties
The reactivity of these compounds can be studied through their participation in metal-catalyzed C-H bond functionalization reactions, a feature attributed to certain structural motifs within the compound (Mamari et al., 2019).
Physical Properties Analysis
The physical properties, such as the optical and thermal behavior of similar benzothiazole compounds, are explored through spectral analysis and crystal growth studies, providing information on the stability and non-linear optical properties of these materials (Prabukanthan et al., 2020).
Applications De Recherche Scientifique
Therapeutic Potential of Benzothiazole Derivatives
Anticancer Applications : Benzothiazole and its derivatives exhibit a wide range of biological activities, including significant potential as antitumor agents. Structural modifications of the benzothiazole scaffold have led to the development of numerous antitumor agents, showcasing the scaffold's promise in cancer chemotherapy. The structural simplicity and synthetic accessibility of benzothiazole derivatives allow for the generation of chemical libraries that could facilitate the discovery of new therapeutic agents targeting cancer (Kamal et al., 2015); (Ahmed et al., 2012).
Antimicrobial and Antiviral Properties : Benzothiazole moieties and their derivatives are substantial in pharmaceutical chemistry, demonstrating therapeutic capabilities like antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, antimalarial, and anthelmintic activities. This versatility indicates benzothiazole's role in developing new antimicrobial or antiviral agents against severe causative agents, including the pandemic SARSCoV-2 (Elamin et al., 2020).
Broad Spectrum of Pharmacological Activities : Benzothiazole derivatives are integral to many natural and synthetic bioactive molecules, showing diverse pharmacological activities with minimal toxic effects. These derivatives have been explored for their potential in addressing a wide array of conditions, including viral, microbial, allergic, diabetic, tumor, inflammatory, and cancerous diseases, making them a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCAHSNJJVLITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)


![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)